2,4-Dichloropyrimidine hydrochloride
Overview
Description
2,4-Dichloropyrimidine hydrochloride is a chemical compound with the CAS Number: 1983945-11-4 . It has a molecular weight of 185.44 .
Synthesis Analysis
The synthesis of 2,4-Dichloropyrimidine hydrochloride can be achieved through various methods. One such method involves the Suzuki coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids . Another method involves the use of organolithium reagents . A third method involves the addition of uracil, phosphorus trichloride, and xylene amine into the reaction pot, heating to 130 ℃, refluxing for about 45 minutes, and then cooling and adding crushed ice .Molecular Structure Analysis
The molecular structure of 2,4-Dichloropyrimidine hydrochloride consists of a pyrimidine ring with two chlorine atoms attached at the 2 and 4 positions .Scientific Research Applications
Pharmacological Applications
2,4-Dichloropyrimidine is a central building block for a wide range of pharmacological applications . It’s reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Anticancer Applications
Pyrimidine derivatives, including 2,4-Dichloropyrimidine, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They are used in the modulation of myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis .
Antimicrobial and Antifungal Applications
2,4-Dichloropyrimidine has been reported to have antimicrobial and antifungal properties .
Antiparasitic Applications
This compound has also been used in antiparasitic applications .
Diuretic Applications
2,4-Dichloropyrimidine has been used as a diuretic .
Antitumor Applications
This compound has been used in antitumor applications .
Antifilarial Applications
2,4-Dichloropyrimidine has been used in antifilarial applications .
DNA Topoisomerase II Inhibitors
This compound has been used as DNA topoisomerase II inhibitors .
In addition to these applications, 2,4-Dichloropyrimidine has been used in the synthesis of other compounds. For example, it has been used in the Suzuki coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids . This reaction provides C4-substituted pyrimidines in good to excellent yields .
Mechanism of Action
Target of Action
The primary target of 2,4-Dichloropyrimidine hydrochloride is the inhibin subunit alpha (InhA) . InhA plays a crucial role in the regulation of follicle-stimulating hormone secretion from the anterior pituitary, which is vital for reproductive function.
Mode of Action
2,4-Dichloropyrimidine hydrochloride interacts with its targets through a process known as nucleophilic aromatic substitution (S NAr) reaction . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (S NAr) reaction possible .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of 4,6-disubstituted pyrimidines . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
Pharmacokinetics
The compound’s solubility and toxicity are known to be significant factors influencing its bioavailability .
Result of Action
It is known that the compound is a human skin sensitizer , indicating that it can trigger an immune response upon contact with the skin.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dichloropyrimidine hydrochloride. For instance, the compound’s reactivity can be affected by the presence of organolithium reagents . Additionally, the compound’s solubility and stability can be influenced by factors such as temperature and pH .
Safety and Hazards
Future Directions
The future directions of 2,4-Dichloropyrimidine hydrochloride research could involve the development of new pyrimidines as anti-inflammatory agents . Additionally, the use of microwave-assisted procedures could be used for quick and low-cost regioselective preparation of substituted pyrimidine rings .
properties
IUPAC Name |
2,4-dichloropyrimidine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2.ClH/c5-3-1-2-7-4(6)8-3;/h1-2H;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTPLPMMPOKGNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Cl)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloropyrimidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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